molecular formula C11H6ClN3 B2766326 3-(6-Chloropyridazin-3-yl)benzonitrile CAS No. 99708-49-3

3-(6-Chloropyridazin-3-yl)benzonitrile

Cat. No. B2766326
CAS RN: 99708-49-3
M. Wt: 215.64
InChI Key: FEBMKURRASMYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloropyridazin-3-yl)benzonitrile is a chemical compound with the molecular formula C11H6ClN3. It has an average mass of 215.638 Da and a monoisotopic mass of 215.025024 Da .


Synthesis Analysis

The synthesis of 3-(6-Chloropyridazin-3-yl)benzonitrile involves the use of 3-cyanobenzene-boronic acid and 3-chloro-6-iodopyridazine. The reaction is carried out in a solution of ethanol and water, under nitrogen, at 80°C for 18 hours .


Molecular Structure Analysis

The molecular structure of 3-(6-Chloropyridazin-3-yl)benzonitrile consists of a benzene ring attached to a pyridazine ring via a nitrile group. The pyridazine ring contains a chlorine atom .


Physical And Chemical Properties Analysis

3-(6-Chloropyridazin-3-yl)benzonitrile is a powder at room temperature. It has a molecular weight of 215.64 .

Scientific Research Applications

1. Corrosion Inhibition

Research by Mashuga, Olasunkanmi, and Ebenso (2017) explored the use of pyridazine derivatives, including 3-(6-Chloropyridazin-3-yl)benzonitrile, as inhibitors for the corrosion of mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, attributed to their interaction with steel surfaces, involving both physical and chemical adsorption mechanisms. Quantum chemical calculations indicated the active role of the pyridazine ring in these interactions (Mashuga, Olasunkanmi, & Ebenso, 2017).

2. Synthesis and Structural Analysis

Sallam et al. (2021) conducted a study on the synthesis and structure of a compound related to 3-(6-Chloropyridazin-3-yl)benzonitrile. They analyzed its structure using various spectroscopic techniques and X-ray diffraction, providing insights into the compound's molecular structure and potential applications in medicinal chemistry (Sallam et al., 2021).

3. Heterocyclic Synthesis for Biological Activity

Wasfy et al. (2002) explored the synthesis of biologically active compounds using 3-(6-Chloropyridazin-3-yl)benzonitrile derivatives. Their research focused on creating pyridazinone derivatives and examining their antimicrobial properties. This highlights the compound's utility in synthesizing biologically active molecules for potential therapeutic applications (Wasfy et al., 2002).

4. Organometallic Supramolecular Complexes

Li et al. (2009) investigated the formation of a two-dimensional network using 3-[4-(2-thienyl)-2H-cyclopenta[d]pyridazin-1-yl]benzonitrile in an organometallic silver(I) supramolecular complex. This study sheds light on the potential of 3-(6-Chloropyridazin-3-yl)benzonitrile derivatives in creating novel organometallic coordination polymers or supramolecular complexes, with potential applications in host-guest chemistry and ion exchange (Li et al., 2009).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(6-chloropyridazin-3-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-5-4-10(14-15-11)9-3-1-2-8(6-9)7-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBMKURRASMYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(C=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloropyridazin-3-yl)benzonitrile

CAS RN

99708-49-3
Record name 3-(6-Chloro-3-pyridazinyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitrogen gas was bubbled through a mixture of 3-cyanophenyl boronic acid (90.0 g, 612 mmol), 3,6-dichloropyridazine (1.2 eq, 109.4 g, 735 mmol), potassium carbonate (3.0 eq, 253.5 g, 1.836 mol) in 1,4-dioxane (900 mL) and water (360 mL) for 15 minutes. After such time dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (0.06 eq, 26.8 g, 36.7 mmol) was added. Nitrogen bubbled through for further 10 mins then the mixture was heated to 90° C. for 3 hours. The reaction was cooled and the most of the 1,4-dioxane was removed under vacuo. The mixture taken up in dichloromethane and washed with water three times. The organic layer was concentrated and the residue was purified by column chromatography to return the title compound (60 g, 45.5% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6): δ 8.58˜8.59 (m, 1H), 8.44˜8.52 (m, 2H), 8.09˜8.12 (d, 1H), 8.02˜8.05 (d, 1H), 7.76˜7.81 (m, 1H); MS (m/z) 216.1 (M++1).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
109.4 g
Type
reactant
Reaction Step One
Quantity
253.5 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
26.8 g
Type
catalyst
Reaction Step Two
Yield
45.5%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.